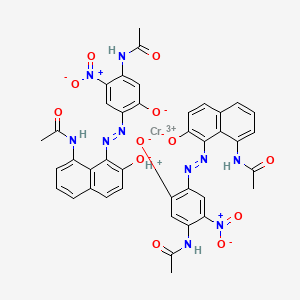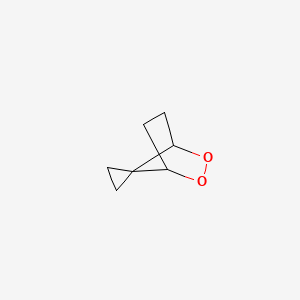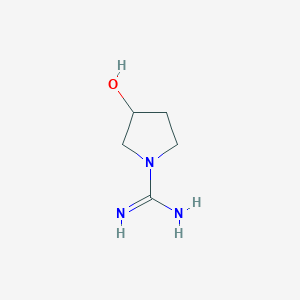
Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen typically involves the following steps:
Diazotization: The process begins with the diazotization of 8-acetylamino-2-hydroxy-1-naphthalenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-hydroxy-5-nitrophenylacetamide to form the azo compound.
Complex Formation: The resulting azo compound is then reacted with chromate to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The azo groups in the compound can be reduced to amines under suitable conditions.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically results in the formation of corresponding amines.
Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound’s ability to bind to proteins and nucleic acids makes it useful in biochemical assays and studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is used in the dyeing industry for coloring textiles and other materials.
Mécanisme D'action
The mechanism of action of Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, enzymes, and nucleic acids, altering their structure and function.
Pathways Involved: It can affect cellular pathways related to oxidative stress, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromate(1-), bis(3-hydroxy-4-((2-hydroxy-3,5-dinitrophenyl)azo)-N-phenyl-2-naphthalenecarboxamidato(2-))-, hydrogen
- Chromate(1-), bis[N-[7-hydroxy-8-[[2-hydroxy-5-[[[(methylamino)carbonyl]amino]sulfonyl]phenyl]azo]-2-naphthalenyl]acetamidato(2-)]-, sodium
Uniqueness
Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its vivid coloration make it particularly valuable in various applications.
Propriétés
| 67989-83-7 | |
Formule moléculaire |
C40H31CrN10O12 |
Poids moléculaire |
895.7 g/mol |
Nom IUPAC |
8-acetamido-1-[(4-acetamido-5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);hydron |
InChI |
InChI=1S/2C20H17N5O6.Cr/c2*1-10(26)21-13-5-3-4-12-6-7-17(28)20(19(12)13)24-23-15-8-16(25(30)31)14(9-18(15)29)22-11(2)27;/h2*3-9,28-29H,1-2H3,(H,21,26)(H,22,27);/q;;+3/p-3 |
Clé InChI |
FGFXVWXSZZKOAT-UHFFFAOYSA-K |
SMILES canonique |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)

![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)
![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)

